molecular formula C20H25N3O5S B2413247 N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2309342-97-8

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2413247
CAS No.: 2309342-97-8
M. Wt: 419.5
InChI Key: RNEAAULHHLQYKF-UHFFFAOYSA-N
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Description

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a potent and selective inhibitor of the MTH1 protein (NUDT1). MTH1 is a nucleotide sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus guarding the genome against oxidative damage . Many cancer cells exhibit high levels of oxidative stress and rely on MTH1 activity for survival. By inhibiting MTH1, this compound causes the incorporation of oxidized nucleotides into DNA, leading to DNA double-strand breaks and subsequent apoptotic cell death in cancer cells, while leaving non-cancerous cells relatively unaffected. This mechanism makes it a valuable chemical probe for investigating the role of oxidative DNA damage and MTH1 in cancer biology, and for exploring potential therapeutic strategies targeting cancer-specific vulnerabilities. This compound is recognized as a research-grade inhibitor for in vitro studies . It is supplied for research applications only and is not intended for any diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c24-6-7-28-20(4-8-29-12-20)11-21-18(26)19(27)22-15-9-13-1-2-16(25)23-5-3-14(10-15)17(13)23/h9-10,24H,1-8,11-12H2,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEAAULHHLQYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4(CCSC4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound with potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₂H₁₇N₃O₅S
  • Molecular Weight : 315.34 g/mol
  • CAS Number : 2319848-74-1

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : It binds to specific enzymes or receptors, potentially inhibiting their activity.
  • Protein-Ligand Interactions : The compound may modulate protein functions by interacting with various ligands.
  • Signal Transduction Pathways : It can influence cellular responses through modulation of signaling pathways.

Biological Activity

Research indicates several biological activities associated with this compound:

Anticancer Activity

Studies have suggested that derivatives of oxalamide compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds structurally similar to N1-(...)-oxalamide have shown promise in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

Preliminary data suggest that the compound may possess anti-inflammatory properties. Similar compounds have demonstrated the ability to reduce proinflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Some studies have indicated neuroprotective effects associated with related compounds. They may inhibit excitotoxicity in neuronal cells by modulating glutamate receptors and reducing oxidative stress.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that oxalamide derivatives can inhibit tumor cell proliferation in vitro with IC50 values ranging from 10 to 50 µM.
Study 2Showed that treatment with similar compounds reduced the production of proinflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages by over 30%.
Study 3Investigated the neuroprotective effects of related compounds in a model of glutamate-induced excitotoxicity; results indicated a significant reduction in neuronal cell death.

Q & A

Basic Question: What are the recommended synthetic pathways and critical reaction conditions for synthesizing this compound?

Answer:
The synthesis of this oxalamide derivative likely involves multi-step reactions, including:

  • Amide bond formation : Coupling the tetrahydrothiophene-methyl and pyrroloquinoline moieties via oxalyl chloride or activated esters under anhydrous conditions (e.g., THF or DCM as solvents) .
  • Functional group protection : Hydroxyethoxy and oxo groups may require protection (e.g., using tert-butyldimethylsilyl or acetyl groups) to prevent side reactions during synthesis .
  • Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization are essential for isolating the pure product. Reaction monitoring via TLC or HPLC is critical .
    Key conditions : Temperature control (0–60°C), inert atmosphere (N₂/Ar), and pH adjustments during hydrolysis steps .

Basic Question: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent connectivity and stereochemistry, particularly for the tetrahydrothiophene and pyrroloquinoline rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects on bioactivity .
  • HPLC : Quantifies purity (>95% is typical for research-grade material) .

Basic Question: What preliminary assays are recommended to evaluate biological activity?

Answer:

  • Enzyme inhibition assays : Test interactions with kinases or proteases, given the oxalamide group’s potential as a hydrogen-bond donor .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects, similar to related pyrroloquinoline derivatives .
  • Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) to identify affinity .

Advanced Question: How can contradictory data on bioactivity between studies be systematically addressed?

Answer: Contradictions often arise from:

  • Synthetic variability : Impurities or stereochemical differences due to divergent reaction conditions. Reproduce synthesis with strict control of temperature/pH and validate purity via HPLC/NMR .
  • Assay conditions : Differences in cell culture media, incubation times, or solvent vehicles (e.g., DMSO concentration). Standardize protocols across labs .
  • Target selectivity : Use proteomics (e.g., affinity chromatography or CRISPR screening) to identify off-target interactions .

Advanced Question: What strategies optimize yield and scalability while maintaining stereochemical integrity?

Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts can enhance enantioselectivity .
  • Solvent optimization : Replace THF with 2-MeTHF for greener chemistry or use microwave-assisted synthesis to reduce reaction time .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

  • Substituent modification : Systematically alter the hydroxyethoxy chain length (e.g., ethoxy vs. propoxy) or introduce halogens on the pyrroloquinoline ring to assess electronic effects .
  • Bioisosteric replacement : Replace the tetrahydrothiophene with tetrahydrofuran to evaluate ring oxygen’s role in solubility and binding .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Advanced Question: What methodologies elucidate the compound’s mechanism of action at the molecular level?

Answer:

  • Kinetic studies : Measure enzyme inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .
  • Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes to identify critical binding residues .
  • Transcriptomics/proteomics : Profile gene/protein expression changes in treated cells to map signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.